![molecular formula C16H17N5O3 B2953816 N-benzyl-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 899742-74-6](/img/structure/B2953816.png)
N-benzyl-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
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Description
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
VU0495669-1: serves as a key intermediate in the synthesis of various heterocyclic compounds . These heterocycles are crucial in medicinal chemistry for the development of new pharmaceuticals. The compound’s structure allows for regiocontrolled synthesis, enabling the creation of molecules with specific, desired properties.
Nonlinear Optical Materials
The related compound N-benzyl-2-methyl-4-nitroaniline has been studied for its second-order nonlinear optical (NLO) properties . By analogy, VU0495669-1 could be explored for its potential in optical signal-processing devices, which are vital for advancements in telecommunications and information technology.
X-ray Crystallography
Compounds similar to VU0495669-1 have been used to study hydrogen bonding and amide rotamers through X-ray crystallography . This application is essential for understanding molecular structures and interactions, which has implications in material science and drug design.
Pyrazole Derivatives in Material Science
Pyrazole derivatives, which include VU0495669-1 , are noted for their versatility in material science . They can be used to create materials with specific photophysical properties, which are important for developing new sensors, coatings, and electronic devices.
Cancer Research
Pyrazolo[3,4-d]pyrimidine derivatives have shown promise in cancer research, exhibiting cytotoxic activities against various cancer cell lines . As a result, VU0495669-1 could be a valuable compound in the synthesis of potential anticancer agents.
properties
IUPAC Name |
N-benzyl-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c22-7-6-21-15-13(9-19-21)16(24)20(11-18-15)10-14(23)17-8-12-4-2-1-3-5-12/h1-5,9,11,22H,6-8,10H2,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNXMYSGXHVPFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)C=NN3CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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